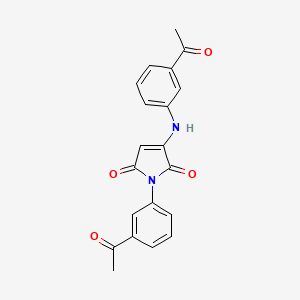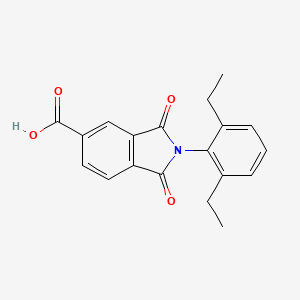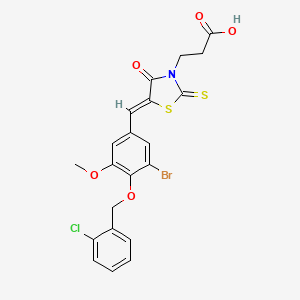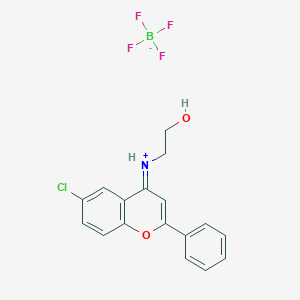
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties .
Scientific Research Applications
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study biological processes at the molecular level. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique chemical properties and versatility make it a valuable tool for chemists, biologists, and industrial researchers
Properties
IUPAC Name |
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2.BF4/c18-13-6-7-16-14(10-13)15(19-8-9-20)11-17(21-16)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,10-11,20H,8-9H2;/q;-1/p+1/b19-15+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGYZKHLSVXKDB-QTCZRQAZSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]CCO)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\CCO)/C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one](/img/structure/B7774570.png)
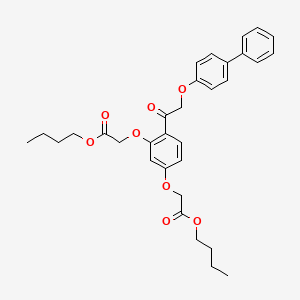
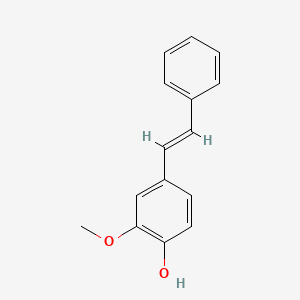
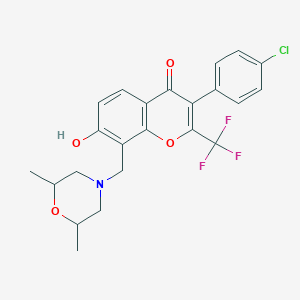
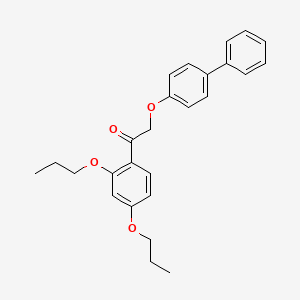
![2-([1,1'-biphenyl]-4-yloxy)-1-(2,4-bis((3-chlorobenzyl)oxy)phenyl)ethanone](/img/structure/B7774610.png)
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B7774615.png)
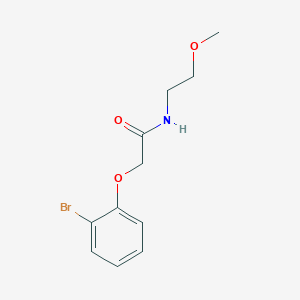
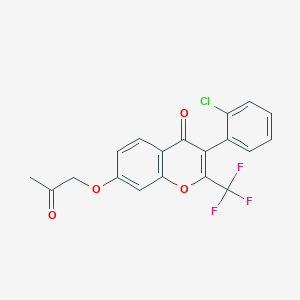

![[3-Acetyl-4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B7774648.png)
